3,5-bis(3-bromophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
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Overview
Description
3,5-bis(3-bromophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes bromophenyl and nitropyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3-bromophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and nitropyrazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include brominating agents, nitrating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3-bromophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of more oxidized derivatives of the nitro group.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
3,5-bis(3-bromophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-bis(3-bromophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromophenyl groups can interact with various biological molecules. These interactions can lead to changes in cellular processes, making the compound useful for studying and potentially modulating biological functions.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-bromophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
- 3,5-bis(3-chlorophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
- 3,5-bis(3-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
Uniqueness
3,5-bis(3-bromophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is unique due to the specific positioning of the bromine and nitro groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C19H13Br2N5O2 |
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Molecular Weight |
503.1 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-1-[(3-nitropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C19H13Br2N5O2/c20-15-5-1-3-13(9-15)17-11-18(14-4-2-6-16(21)10-14)25(22-17)12-24-8-7-19(23-24)26(27)28/h1-11H,12H2 |
InChI Key |
YFQLPUYIYHEYLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NN2CN3C=CC(=N3)[N+](=O)[O-])C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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